![molecular formula C15H13N5O2S B5551012 N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

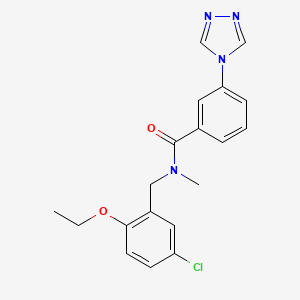

The synthesis of compounds related to N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea involves reactions of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates or aroylazides. For example, a derivative was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Song et al., 2008). Another method involves using a one-pot procedure starting from carboxylic acids, ethyl chloroformate, and sodium azide to prepare aroylazides, which are then reacted with 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole (Wang Yan-gang, 2008).

Molecular Structure Analysis

The molecular structure of these compounds reveals significant insights. For instance, a derivative crystallizes in the triclinic space group P − 1, showcasing a planar configuration due to intramolecular N–H⋯O hydrogen bonds. The molecules are linked by intermolecular N–H⋯O hydrogen bonds into centrosymmetric dimers, with π–π stacking interactions also observed (Song et al., 2008).

Chemical Reactions and Properties

These compounds exhibit promising biological activities, including fungicidal activities against various pathogens such as Rhizoctonia solani and Botrytis cinerea. The presence of the 1,3,4-thiadiazol-2-yl urea scaffold is critical for these activities, indicating the potential of these molecules in agricultural and medicinal applications (Song et al., 2008).

Wissenschaftliche Forschungsanwendungen

Urea Derivatives in Plant Biology

Urea derivatives, including compounds like N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea, have shown significant promise in the field of plant biology. Some of these compounds are known to positively regulate cell division and differentiation, exhibiting cytokinin-like activity which often exceeds that of adenine compounds. They are extensively used in in vitro plant morphogenesis studies. New urea cytokinins and other urea derivatives specifically enhance adventitious root formation, indicating their potential utility in agricultural and botanical research (Ricci & Bertoletti, 2009).

Synthesis and Biological Activities

The synthesis and biological evaluation of urea derivatives have been a subject of extensive research. Several studies have synthesized new derivatives, exploring their enzyme inhibition and anticancer activities. For instance, derivatives like N-(3-methoxyphenyl)-N'- -(3-methylphenyl)urea have been synthesized and subjected to assays for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. Some compounds in this category have shown in vitro anticancer activity, suggesting their potential as therapeutic agents (Mustafa, Perveen & Khan, 2014).

Microwave-Assisted Synthesis

Advancements in synthesis methods have also been explored, such as the microwave-assisted synthesis of 1,3,4-thiadiazol-2-yl urea derivatives. This method offers an efficient and rapid means of producing these compounds, which can then be applied in various biological studies (Li & Chen, 2008).

Anticancer Effects and Toxicity Evaluation

Another critical aspect of urea derivatives' research is the evaluation of their anticancer effects and toxicity. Studies have been conducted to synthesize compounds like 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea and assess their antiproliferative activities against various cancer cell lines. These investigations are crucial for understanding the potential therapeutic applications and safety profile of these compounds (Xie et al., 2015).

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-22-12-4-2-3-11(9-12)17-14(21)18-15-20-19-13(23-15)10-5-7-16-8-6-10/h2-9H,1H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABANLXYNSSVWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)